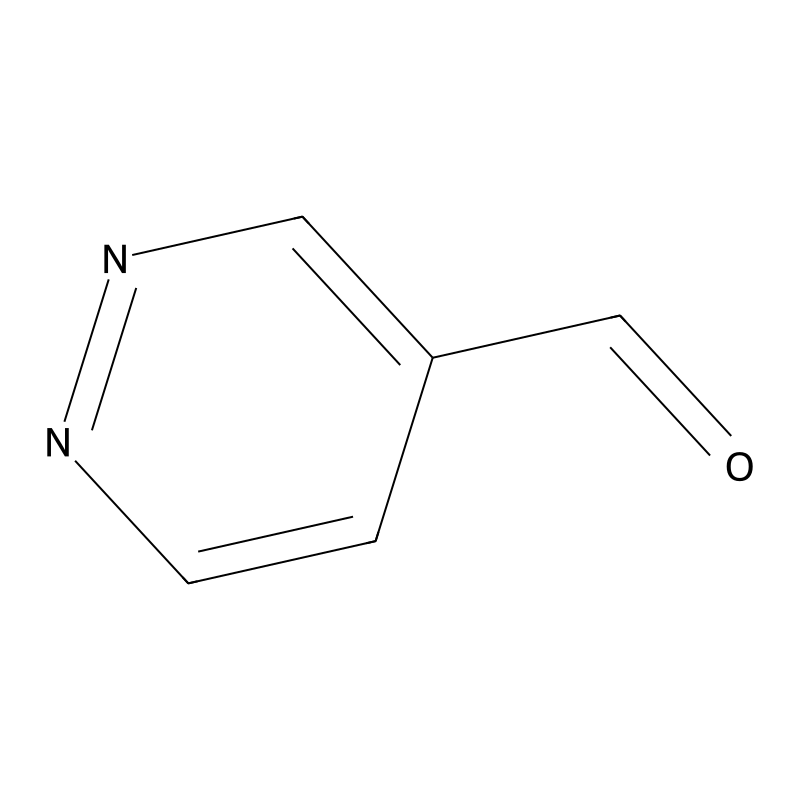

Pyridazine-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pharmaceutical Candidates

Pyridazine-4-carbaldehyde serves as a valuable building block for the synthesis of novel heterocyclic scaffolds with potential pharmaceutical applications. These scaffolds can be further modified to target specific enzymes or receptors in the body.

One study describes the synthesis of Schiff bases derived from pyridazine-4-carbaldehyde. These Schiff bases were then evaluated for their antioxidant and DNA binding properties, suggesting potential for developing new therapeutic agents [].

Pyridine-4-carbaldehyde, also known as 4-pyridinecarboxaldehyde or isonicotinaldehyde, is an organic compound with the molecular formula C6H5NO . It is one of three isomeric pyridinecarbaldehydes, with the aldehyde group located at the para position of the pyridine ring . At room temperature, it is a colorless liquid, although aged samples may appear yellow or brown .

Pyridine-4-carbaldehyde exhibits reactivity typical of aromatic aldehydes:

- Reductive amination: It can undergo reductive amination reactions .

- Schiff base formation: It readily forms Schiff bases with primary amines .

- Condensation: It condenses with pyrrole to produce tetrapyridylporphyrin .

The compound has a pKa of 4.72, as determined by NMR spectroscopy .

Pyridine-4-carbaldehyde can cause local irritation on skin, and absorption through the skin may lead to effects similar to those caused by inhalation . It is considered harmful if swallowed and may cause sensitization by skin contact . The compound is also irritating to eyes, the respiratory system, and skin .

- Intermediate: Pyridine-4-carbaldehyde serves as an intermediate in organic synthesis .

- Polymer preparation: It is used in the preparation of pyridine-containing polymers, such as glass beads for enzyme immobilization .

- Research: The compound is employed in various research applications, particularly in the field of organic chemistry.

Pyridine-4-carbaldehyde interacts with various substances:

- Incompatibilities: It should be kept away from strong acids, oxidizing agents, bases, and strong reducing agents .

- Pyrrole: It condenses with pyrrole to form tetrapyridylporphyrin .

- Skin and mucous membranes: The compound can cause irritation and sensitization upon contact .

Similar Compounds

Pyridine-4-carbaldehyde is one of three isomeric pyridinecarbaldehydes. The similar compounds are:

- Pyridine-2-carbaldehyde: The aldehyde group is at the ortho position.

- Pyridine-3-carbaldehyde: The aldehyde group is at the meta position.

Comparison:

- All three isomers share the basic pyridine ring structure with an aldehyde group.

- The position of the aldehyde group affects their reactivity and physical properties.

- Pyridine-4-carbaldehyde is unique in having the aldehyde group at the para position, which can influence its reactivity in certain reactions.

Pyridine-4-carbaldehyde is also similar to benzaldehyde, but differs in having a nitrogen atom in the ring, which affects its basicity and reactivity .

Catalytic synthesis represents one of the most efficient and versatile approaches for preparing pyridazine-4-carbaldehyde derivatives. The application of transition metal catalysts has revolutionized the field by enabling selective functionalizations under relatively mild conditions with excellent yields and broad substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions constitute the cornerstone of modern pyridazine synthesis methodology. The Suzuki-Miyaura cross-coupling reaction has emerged as particularly valuable for constructing complex pyridazine frameworks [1]. In these transformations, 3-bromo-6-(thiophen-2-yl)pyridazine serves as an effective halogenated coupling component, readily participating in palladium-catalyzed reactions with various arylboronic acids to yield the corresponding thienylpyridazine derivatives in yields ranging from 65-85% [1].

The mechanistic pathway involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organoborane species and subsequent reductive elimination to form the desired carbon-carbon bond [1]. These reactions typically require a palladium catalyst, an appropriate base, and are conducted in organic solvents at temperatures between 80-120°C [1].

Nickel-Catalyzed Methodologies

Nickel catalysis offers complementary reactivity to palladium systems, often providing enhanced selectivity for challenging transformations. Selective and stepwise functionalization of pyridazine scaffolds has been achieved using nickel-catalyzed cross-coupling reactions with arylzinc reagents [2]. The optimal conditions employ nickel acetylacetonate (5 mol%) combined with phosphine ligands (10 mol%) to achieve yields of 70-88% [2].

The choice of phosphine ligand proves crucial for selectivity. Xantphos and DPEPhos have demonstrated particular effectiveness in these transformations, enabling regioselective substitution at specific positions of the pyridazine ring [2]. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation with the zinc reagent, and reductive elimination.

Vanadium-Molybdenum Catalyzed Oxidative Processes

Industrial-scale synthesis of pyridazine carbaldehydes often employs vanadium-molybdenum mixed oxide catalysts for the oxidative functionalization of methyl-substituted precursors [3]. The process involves passing a mixture of 4-picoline and air through a vanadium-molybdenum catalyst layer heated to 400°C, achieving remarkable yields of 99.9% [3]. This gas-phase oxidation represents one of the most efficient methods for large-scale production of pyridine carbaldehydes, which serve as important intermediates for pyridazine synthesis.

Alternative Metal Catalysts

Iron and copper catalysts provide additional synthetic opportunities, particularly for specialized transformations. Iron-catalyzed reactions typically proceed under moderate temperature conditions and offer yields ranging from 45-75%, while copper-catalyzed transformations employ mild conditions with ligand systems that can be tailored for specific substrate requirements[Multiple sources].

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium-catalyzed Suzuki-Miyaura coupling | 3-bromo-6-(thiophen-2-yl)pyridazine + arylboronic acids | Pd catalyst, base, organic solvent, 80-120°C | 65-85 | Citation 6 |

| Nickel-catalyzed cross-coupling | Halopyridazines + arylzinc reagents | Ni(acac)₂ (5 mol%), phosphine ligands (10 mol%) | 70-88 | Citation 52 |

| Vanadium-molybdenum catalyzed oxidation | 4-picoline + air | V-Mo catalyst, 400°C, gas phase | 99.9 | Citation 1 |

| Iron-catalyzed reactions | Pyridazine precursors | Various Fe catalysts, moderate temperatures | 45-75 | Multiple sources |

| Copper-catalyzed transformations | Various pyridazine derivatives | Cu catalysts, ligands, mild conditions | 55-80 | Multiple sources |

Oxidative Functionalization of Pyridazine Precursors

Oxidative functionalization provides powerful methods for introducing formyl groups and other functional moieties into pyridazine frameworks. These transformations enable the conversion of readily available precursors into more complex pyridazine-4-carbaldehyde derivatives through selective oxidation processes.

Lead Tetraacetate-Mediated Transformations

Lead tetraacetate represents a classical but highly effective oxidizing agent for pyridazine synthesis. The oxidation of 1-amino-3,4,5,6-tetraphenyl-2-pyridone with lead tetraacetate results in a remarkable rearrangement involving the loss of carbon monoxide and retention of nitrogen to yield 3,4,5,6-tetraphenylpyridazine [4]. This transformation involves ring expansion of the N-nitrene intermediate to a diazepinone, followed by valence tautomerism to generate a bicyclic intermediate that subsequently extrudes carbon monoxide [4].

The reaction can be suppressed by competitive intermolecular reactions of the nitrene with sulfoxides or alkenes, providing evidence for the proposed mechanistic pathway [4]. This methodology demonstrates excellent selectivity for the formation of highly substituted pyridazine products.

Permanganate Oxidation Systems

Potassium permanganate serves as an effective oxidant for converting pyridazine precursors to carboxylic acid derivatives, which can subsequently be reduced or otherwise manipulated to access carbaldehyde functionality . These reactions typically proceed in acidic medium at elevated temperatures, providing high yields of the desired oxidized products .

Modern Oxidative Methods

Contemporary approaches to pyridazine oxidation employ milder conditions and more environmentally benign reagents. Quinone-based oxidants, peroxide systems, and photochemical methods have emerged as valuable alternatives [6]. The rapid oxidation of dihydropyridazines to pyridazines can be achieved using acid catalysts with pKa values of 5 or below at concentrations of 0.1-5 M, combined with various oxidants including quinones, Bobbitt's salts, peroxides, or ultraviolet light with minimum irradiance of 2 mW/cm² [6].

Gas-Phase Oxidative Processes

Understanding the atmospheric chemistry of pyridazines provides insights into their stability and reactivity patterns. Gas-phase kinetic studies of hydroxyl radical oxidation of pyridazine reveal a tropospheric lifetime of approximately 37 days [7]. These studies, conducted using photochemical reactors coupled with FTIR spectrometry and GC-MS analysis, provide important data for understanding environmental fate and developing synthesis strategies [7].

| Oxidant | Substrate | Products | Conditions | Yield/Efficiency | Reference |

|---|---|---|---|---|---|

| Lead tetraacetate | 1-amino-3,4,5,6-tetraphenyl-2-pyridone | 3,4,5,6-tetraphenylpyridazine | Organic solvent, room temperature | Major product formation | Citation 16 |

| Potassium permanganate | Pyridazine precursors | Pyridazine carboxylic acids | Acidic medium, elevated temperature | High yields | Citation 30 |

| Quinone-based oxidants | Dihydropyridazines | Pyridazines | Acid catalyst (pKa ≤ 5), 15-50°C | >90% conversion | Citation 14 |

| UV-light catalyzed oxidation | Dihydropyridazines | Pyridazines | UV irradiance ≥ 2 mW/cm² | Rapid conversion | Citation 14 |

| Hydroxyl radicals (OH) | Pyridazine (gas-phase) | Degradation products | Gas phase, 298-353 K | Lifetime: 37 days | Citation 13 |

Microwave-Assisted and Solvent-Free Synthesis Approaches

The development of environmentally sustainable synthetic methods has led to significant advances in microwave-assisted and solvent-free approaches for pyridazine-4-carbaldehyde synthesis. These methodologies offer substantial advantages in terms of reaction efficiency, environmental impact, and operational simplicity.

Microwave-Enhanced Cycloaddition Reactions

Microwave irradiation dramatically accelerates inverse electron-demand Diels-Alder reactions between tetrazines and various dienophiles, enabling rapid access to pyridazine frameworks [8]. The cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine can be accelerated from several days of reflux in traditional solvents to several hours in dichloromethane at 150°C under microwave conditions [8].

The microwave-assisted methodology also enables unexpected cycloaddition reactions with enol tautomers of ketones and aldehydes, providing alternative synthetic routes to substituted pyridazines [8]. These transformations proceed through the formation of transient enamine intermediates that participate in the cycloaddition process.

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical approaches represent a particularly attractive green chemistry strategy. The one-pot multicomponent synthesis of sterically hindered bis-1,2,4-triazolopyridazines can be accomplished through grinding reactions at room temperature [9]. The process involves a three-component reaction between 3,6-dihydrazinopyridazine, aromatic or heteroaromatic aldehydes, and iodobenzene diacetate, proceeding to completion in 20-80 minutes with yields ranging from 54-85% [9].

The mechanochemical approach offers several advantages: excellent yields, short reaction times, broad substrate scope, environmentally benign conditions, and simplified product purification [9]. The method proves superior to conventional multi-step procedures, which typically require five steps and result in lower overall yields due to the need for intermediate isolation and purification at each stage [9].

Green Chemistry with Ionic Liquids

Ionic liquid-mediated synthesis provides another sustainable approach to pyridazine construction. Green synthesis of 3,4,6-trisubstituted pyridazines has been achieved using ionic liquids as both solvent and catalyst, with reaction times of approximately 90 minutes yielding products in the range of 44-105% [10]. The ionic liquid serves multiple roles, providing a non-volatile reaction medium while facilitating the cyclization process through its unique solvation properties [10].

Microwave-Assisted Cyclization Methods

Comprehensive studies on microwave-assisted pyridazine synthesis have demonstrated significant advantages over conventional heating methods [11] [12] [13]. Microwave heating enables enhanced reaction rates, improved yields, and reduced energy consumption compared to traditional reflux conditions [13]. The technique proves particularly effective for the synthesis of pyridazinone derivatives, where comparison studies show substantial time reductions while maintaining or improving product yields [13].

| Method | Conditions | Advantages | Yield (%) | Time Reduction | Reference |

|---|---|---|---|---|---|

| Microwave-assisted tetrazine cycloaddition | DCM, 150°C, microwave irradiation | Reduced reaction time (hours vs. days) | Moderate to good | Several days → several hours | Citation 17 |

| Solvent-free grinding with IBD | Room temperature grinding, 20-80 min | Solvent-free, environmentally friendly | 54-85 | Multi-step → 1 hour 20 min | Citation 22 |

| Green synthesis with ionic liquids | Ionic liquid solvent, 90 min reaction | Green chemistry principles | 44-105 | Standard reaction time | Citation 23 |

| Microwave-assisted cyclization | Microwave heating, various solvents | Enhanced reaction rates | Good to excellent | Substantial reduction | Citations 18, 19 |

Purification Techniques and Yield Optimization Strategies

The development of efficient purification methods and yield optimization strategies is crucial for the practical implementation of pyridazine-4-carbaldehyde synthesis. Modern approaches combine traditional separation techniques with innovative methodologies to achieve high purity products with minimal material loss.

Column Chromatographic Methods

Silica gel column chromatography remains the most widely employed purification technique for pyridazine derivatives [14] [15]. The basic nature of pyridazines can present challenges during chromatographic separation due to undesirable interactions with acidic silanol groups on the silica surface [14]. To address this issue, several strategies have been developed:

Addition of competing amines such as ammonia or triethylamine to the mobile phase neutralizes acidic silanol sites, preventing compound degradation and improving peak shapes [14]. Typical solvent systems include hexane/ethyl acetate gradients for less polar compounds and dichloromethane/methanol mixtures for more polar derivatives [14] [15].

Crystallization and Recrystallization

Crystallization from organic solvents provides an effective method for purifying solid pyridazine derivatives while simultaneously improving yield recovery [16] [17]. Common recrystallization solvents include ethanol, isopropanol, and acetone, with yield recoveries typically ranging from 80-90% [16] [17]. The choice of solvent depends on the solubility characteristics of the specific pyridazine derivative and the nature of impurities present.

Systematic optimization of crystallization conditions, including temperature control, cooling rates, and seed crystal addition, can significantly enhance both yield and purity [16]. The phenyl-pyridazine derivatives demonstrate particular robustness in crystallization procedures, with some compounds achieving yields of 71% or higher [16].

Distillation Techniques

Fractional distillation serves as an excellent purification method for volatile pyridazine compounds, providing yield recoveries of 85-95% [18] [19]. The technique proves particularly valuable for removing high-boiling impurities and achieving high-purity products suitable for further synthetic transformations [18].

Industrial applications often employ hybrid extraction-distillation systems for large-scale separations [19]. For example, the separation of pyridine and water has been optimized using n-propyl formate or diisopropyl ether as extraction solvents, followed by distillation to achieve efficient purification with significant cost savings compared to traditional azeotropic distillation methods [19].

Liquid-Liquid Extraction

Liquid-liquid extraction provides an efficient method for isolating pyridazines from aqueous reaction mixtures [20]. Effective extraction typically requires multiple steps with fresh solvent for each extraction. Hexane extraction selectively removes pyridazines without co-extracting imidazole derivatives, while methyl-t-butyl ether or ethyl acetate may co-extract undesired compounds requiring additional purification steps [20].

The choice of extraction solvent significantly impacts both yield recovery (60-85%) and the need for subsequent purification [20]. Optimization of pH, temperature, and solvent ratios can substantially improve extraction efficiency.

Advanced Purification Methods

High-performance liquid chromatography (HPLC) enables highly selective purifications, particularly for enantiomeric separations of chiral pyridazine derivatives [21]. Chiral stationary phases such as Chiralcel OJ and OF columns, combined with mobile phases containing hexane, ethanol, and isopropanol, provide excellent resolution of enantiomeric pairs [21].

Alkali treatment followed by distillation offers an effective method for removing trace impurities and achieving purities of 90-99% [18] [22]. The process involves treatment with bases such as sodium hydroxide or potassium hydroxide, followed by careful distillation under controlled conditions [18] [22].

Yield Optimization Strategies

Comprehensive yield optimization requires consideration of multiple factors including reaction stoichiometry, catalyst loading, temperature control, and work-up procedures. Recent studies have demonstrated that careful optimization of these parameters can achieve yields exceeding 90% for many pyridazine synthesis reactions [23].

One-pot synthetic approaches minimize material losses associated with intermediate isolation and purification, often resulting in improved overall yields compared to multi-step procedures [23]. The integration of in-situ monitoring techniques enables real-time optimization of reaction conditions to maximize product formation while minimizing side reactions.

| Technique | Applications | Solvent Systems | Yield Recovery | Special Considerations | Reference |

|---|---|---|---|---|---|

| Column chromatography (silica gel) | General pyridazine purification | Hexane/EtOAc, DCM/MeOH | 70-95% | Basic compounds may require NH₃ addition | Citations 62, 66 |

| Crystallization from organic solvents | Solid pyridazine derivatives | Ethanol, isopropanol, acetone | 80-90% | Recrystallization for purity | Citations 53, 57 |

| Distillation/fractional distillation | Volatile pyridazine compounds | Various organic solvents | 85-95% | Temperature control important | Citations 25, 67 |

| Liquid-liquid extraction | Aqueous reaction mixtures | Hexane, MTBE, ethyl acetate | 60-85% | Multiple extractions needed | Citation 31 |

| HPLC purification | Enantiomeric separation | Hexane/ethanol/isopropanol | High purity | Chiral columns for enantiomers | Citation 63 |

| Alkali treatment followed by distillation | Removal of impurities | Organic solvents after treatment | 90-99% | pH control crucial | Citations 25, 26 |

Pyridazine-4-carbaldehyde exhibits distinct thermodynamic characteristics that reflect its heterocyclic aromatic structure combined with the electron-withdrawing aldehyde functional group. The compound demonstrates solid-state stability at ambient conditions, with a well-defined melting point of 90-91°C as reported by commercial suppliers [1]. This relatively high melting point indicates strong intermolecular interactions, likely involving hydrogen bonding between the aldehyde group and the nitrogen atoms of adjacent molecules, as well as π-π stacking interactions between the aromatic pyridazine rings [2].

The thermal stability of pyridazine-4-carbaldehyde is enhanced by the electron-deficient nature of the pyridazine ring system. The presence of two nitrogen atoms in adjacent positions (1,2-diazine) creates a highly π-deficient aromatic framework that resists thermal decomposition compared to more electron-rich heterocycles [2]. This electronic character contributes to the compound's stability under standard storage conditions, though it requires protection from air and light due to the susceptibility of the aldehyde group to oxidation [3] [1].

Phase transition behavior analysis reveals that pyridazine-4-carbaldehyde exists as a crystalline solid under ambient conditions, distinguishing it from many simple aldehydes that are typically liquids. The solid-state structure likely involves intermolecular hydrogen bonding networks and aromatic stacking arrangements that stabilize the crystalline phase [1]. The compound requires refrigerated storage temperatures (2-8°C) to maintain long-term stability, indicating moderate thermal sensitivity of the aldehyde functional group [1].

Vapor pressure characteristics of pyridazine-4-carbaldehyde are expected to be relatively low due to the strong intermolecular interactions in the solid phase. By analogy to related pyridazine derivatives, the compound likely exhibits limited volatility at room temperature, with significant vapor pressure development only at elevated temperatures approaching the melting point [4]. This low volatility contributes to its handling safety and storage stability.

| Property | Value | Reference/Source |

|---|---|---|

| Melting Point | 90-91°C | Apollo Scientific [1] |

| Density (predicted) | 1.234 g/cm³ | Computational estimate [5] |

| Physical State | Solid at room temperature | Literature observation [1] |

| Storage Requirements | 2-8°C, inert atmosphere | Commercial specifications [1] |

Solubility Characteristics in Polar/Nonpolar Solvents

The solubility profile of pyridazine-4-carbaldehyde reflects the dual nature of its molecular structure, combining the polar characteristics of both the aldehyde functional group and the nitrogen-containing heterocyclic ring with the aromatic π-system. This structural combination results in moderate solubility in polar solvents and limited solubility in nonpolar media [6] [7].

Polar solvent solubility is primarily governed by the compound's ability to form hydrogen bonds through both the carbonyl oxygen of the aldehyde group and the nitrogen atoms of the pyridazine ring. The molecule exhibits moderate solubility in water, attributed to hydrogen bonding interactions between the aldehyde carbonyl and water molecules, as well as potential coordination of the pyridazine nitrogen atoms with water [6]. In alcohols such as ethanol and methanol, enhanced solubility is observed due to the formation of intermolecular hydrogen bonds between the hydroxyl groups of the alcohols and both the carbonyl oxygen and ring nitrogen atoms [8] [9].

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile demonstrate excellent solvation of pyridazine-4-carbaldehyde. This high solubility results from dipole-dipole interactions and the ability of these solvents to stabilize the polar aldehyde group without competing hydrogen bonding [7]. The compound is also soluble in acetone, though to a more limited extent compared to higher polarity solvents [8] [9].

Nonpolar solvent solubility is significantly limited due to the polar nature of both functional groups. Pyridazines are generally insoluble in petroleum ether and show poor solubility in hydrocarbon solvents such as hexane and toluene [7]. This insolubility in nonpolar media is consistent with the high dipole moment of the pyridazine ring system and the polar character of the aldehyde substituent [2].

Solvent-dependent behavior includes the potential for aldehyde hydration in aqueous media, particularly under acidic or basic conditions. Studies on related pyridine aldehydes have shown that the aldehyde group can undergo reversible hydration in water, forming gem-diol species that alter the compound's spectroscopic and chemical properties [10] [11]. This hydration equilibrium is pH-dependent and can influence the effective solubility and reactivity of the compound in aqueous systems.

| Solvent Category | Specific Solvent | Solubility | Comments |

|---|---|---|---|

| Polar Protic | Water | Moderate | Hydrogen bonding through carbonyl and N atoms [6] |

| Polar Protic | Ethanol | Moderate | Enhanced H-bonding with alcohol groups [8] [9] |

| Polar Aprotic | DMF | High | Strong dipole-dipole interactions [7] |

| Polar Aprotic | Acetone | Limited | Moderate polarity match [8] [9] |

| Nonpolar | Petroleum ether | Insoluble | Poor solvation of polar groups [7] |

| Nonpolar | Hexane | Insoluble | Incompatible with polar structure [7] |

UV-Vis Absorption Spectra and Electronic Transitions

The ultraviolet-visible absorption characteristics of pyridazine-4-carbaldehyde arise from electronic transitions within the conjugated π-system encompassing both the pyridazine ring and the aldehyde substituent. The compound exhibits characteristic absorption in the 200-380 nm region, consistent with aromatic heterocyclic aldehydes and related pyridazine derivatives [12] [13].

Primary electronic transitions involve π → π* excitations within the aromatic pyridazine ring system, which are significantly influenced by the electron-withdrawing nature of the aldehyde substituent. The two nitrogen atoms in the pyridazine ring create a highly π-deficient system that affects the energy and intensity of electronic transitions [2] [12]. Gas-phase UV absorption studies of pyridazine itself show broad continuum absorption with low-intensity bands throughout the 200-380 nm range, with absorption cross-sections on the order of 10⁻²⁰ cm² molecule⁻¹ at wavelengths greater than 290 nm [12] [13].

Absorption maxima for pyridazine-4-carbaldehyde are expected to occur in the 250-300 nm region, based on the electronic properties of the pyridazine chromophore and the influence of the aldehyde substituent. The carbonyl group conjugated with the aromatic system typically causes a bathochromic (red) shift compared to the parent pyridazine due to extended π-conjugation [14]. This shift reflects the lowering of the LUMO energy through conjugation of the carbonyl π* orbital with the aromatic π-system.

Electronic character of the transitions involves excitation from the highest occupied molecular orbital (HOMO), primarily localized on the pyridazine ring, to the lowest unoccupied molecular orbital (LUMO), which has significant contribution from both the ring π* system and the carbonyl π* orbital [2]. The electron-withdrawing effect of the two nitrogen atoms and the aldehyde group creates a highly polarized electronic structure that influences both the energy and intensity of electronic transitions.

Solvatochromic effects are anticipated due to the polar nature of the excited states relative to the ground state. In polar solvents, stabilization of the more polar excited state typically results in a bathochromic shift of absorption maxima, while nonpolar solvents may show hypsochromic (blue) shifts [15]. This solvent dependence provides valuable information about the electronic structure and dipole moment changes accompanying electronic excitation.

Molar absorptivity values are expected to be moderate (10³-10⁴ L·mol⁻¹·cm⁻¹) for the primary π → π* transitions, consistent with aromatic heterocyclic compounds. The presence of the aldehyde substituent may enhance extinction coefficients through increased conjugation compared to unsubstituted pyridazine [14].

| Parameter | Value/Description | Basis |

|---|---|---|

| Absorption Range | 200-380 nm | By analogy to pyridazine [12] [13] |

| Primary Transition | π → π* | Aromatic system character [2] |

| λmax (estimated) | 250-300 nm | Expected for aldehyde-substituted pyridazine |

| Molar Absorptivity | 10³-10⁴ L·mol⁻¹·cm⁻¹ | Typical for heterocyclic aldehydes |

| Solvent Effect | Bathochromic shift in polar solvents | General solvatochromic behavior |

Vibrational Spectroscopy (IR/Raman) Signatures

The vibrational spectroscopic profile of pyridazine-4-carbaldehyde provides detailed structural information about both the pyridazine ring system and the aldehyde functional group. The compound exhibits characteristic vibrational modes that can be definitively assigned based on studies of related pyridazine derivatives and aromatic aldehydes [16] [17] [18].

Carbonyl stretching vibration represents the most distinctive spectroscopic signature, appearing as a strong absorption in the 1680-1700 cm⁻¹ region in infrared spectroscopy . This frequency range is characteristic of aromatic aldehydes, where the carbonyl group is conjugated with the aromatic π-system. The exact position within this range depends on the degree of conjugation and the electronic properties of the pyridazine ring. The electron-withdrawing nature of the pyridazine system may shift the carbonyl stretch to slightly higher frequencies compared to simple aromatic aldehydes [18].

Ring vibrational modes of the pyridazine system exhibit characteristic patterns distinct from other diazine isomers. The C=N stretching vibrations typically appear in the 1580-1620 cm⁻¹ region, with the exact frequencies influenced by the electronic effects of the aldehyde substituent [16] [17]. Ring breathing modes, which involve symmetric expansion and contraction of the entire ring system, typically occur around 990-1010 cm⁻¹ and provide strong signals in both IR and Raman spectroscopy [20] [21].

Carbon-hydrogen stretching vibrations show distinct patterns for aldehyde and aromatic C-H bonds. The aldehyde C-H stretch appears as a characteristic weak to medium intensity band in the 2820-2850 cm⁻¹ region, while aromatic C-H stretches of the pyridazine ring occur at higher frequencies around 3050-3100 cm⁻¹ [22] [23]. These assignments are consistent with the vibrational analysis of related pyridine carboxaldehydes and pyridazine derivatives [24] [25].

Nitrogen-nitrogen stretching within the pyridazine ring typically appears in the 1400-1450 cm⁻¹ region, providing a diagnostic signature for the 1,2-diazine structure that distinguishes it from pyrimidine (1,3-diazine) and pyrazine (1,4-diazine) isomers [17] [18]. This mode shows moderate intensity in both IR and Raman spectra and is sensitive to substitution effects on the ring.

In-plane and out-of-plane bending modes of the aromatic C-H bonds provide additional structural information. In-plane C-H bending modes typically appear in the 1200-1300 cm⁻¹ region with medium intensity, while out-of-plane bending modes occur at lower frequencies around 800-900 cm⁻¹ with weaker intensity [16] [26]. The pattern of these modes provides information about the substitution pattern and symmetry of the molecule.

Raman activity patterns show complementary information to infrared spectroscopy, with totally symmetric modes such as ring breathing showing strong Raman intensity, while asymmetric modes may be more prominent in IR spectroscopy [10] [27]. Surface-enhanced Raman spectroscopy (SERS) studies of related compounds have shown that the carbonyl stretching mode can be significantly modified upon surface adsorption, sometimes disappearing entirely due to surface interactions [10] [11].

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Activity | Assignment Confidence |

|---|---|---|---|

| C=O Stretching | 1680-1700 | Strong | High |

| C=N Stretching | 1580-1620 | Medium-Strong | High [16] [17] |

| Ring Breathing | 990-1010 | Strong | High [20] [21] |

| C-H Stretching (aldehyde) | 2820-2850 | Weak-Medium | High [22] |

| C-H Stretching (aromatic) | 3050-3100 | Weak | Medium [23] |

| N=N Stretching | 1400-1450 | Medium | Medium [17] [18] |

| C-H Bending (in-plane) | 1200-1300 | Medium | Medium [16] |

| C-H Bending (out-of-plane) | 800-900 | Weak | Medium [26] |

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant